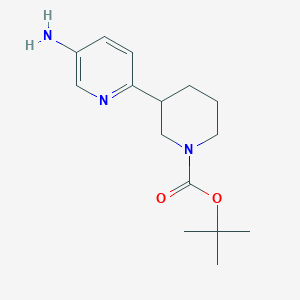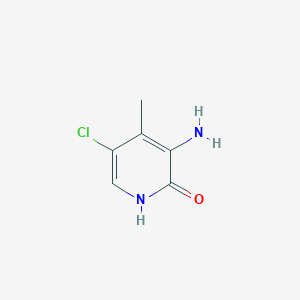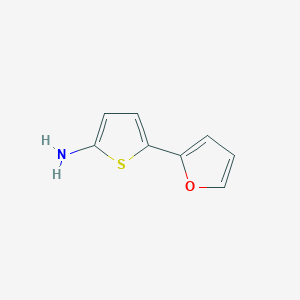![molecular formula C10H13NO B11734117 (Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11734117.png)
(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine typically involves the condensation of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve 3,5-dimethylbenzaldehyde in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the condensation reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxybenzylideneamine: Similar structure but lacks the dimethyl substitution on the phenyl ring.
N-Hydroxyacetophenone: Contains a hydroxylamine group attached to an acetophenone moiety.
Uniqueness
(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine is unique due to the presence of the 3,5-dimethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)9(3)11-12/h4-6,12H,1-3H3/b11-9+ |
Clé InChI |
OYCCHPSVJDWFCM-PKNBQFBNSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)/C(=N/O)/C)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=NO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)

![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)

![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)



![3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
